![molecular formula C10H9NO5 B5788346 [3-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5788346.png)
[3-(2-nitrovinyl)phenoxy]acetic acid
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Overview
Description
[3-(2-nitrovinyl)phenoxy]acetic acid, also known as NVA, is a chemical compound that has been widely researched for its potential use in various scientific applications. NVA is a derivative of 2-nitrovinyl, which is a compound that has been shown to exhibit antimicrobial properties.
Scientific Research Applications
[3-(2-nitrovinyl)phenoxy]acetic acid has been studied extensively for its potential use in various scientific applications. One of the most promising applications is in the field of agriculture, where [3-(2-nitrovinyl)phenoxy]acetic acid has been shown to exhibit herbicidal properties. Studies have demonstrated that [3-(2-nitrovinyl)phenoxy]acetic acid can effectively control the growth of weeds in crops, without causing harm to the crops themselves.
[3-(2-nitrovinyl)phenoxy]acetic acid has also been studied for its potential use in the treatment of cancer. Research has shown that [3-(2-nitrovinyl)phenoxy]acetic acid can induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Mechanism of Action
The mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid is not fully understood. However, studies have suggested that [3-(2-nitrovinyl)phenoxy]acetic acid may act by inhibiting the growth and proliferation of cells. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
[3-(2-nitrovinyl)phenoxy]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its herbicidal and anticancer properties, [3-(2-nitrovinyl)phenoxy]acetic acid has also been shown to exhibit antioxidant activity. This makes it a potential candidate for the development of new antioxidant therapies.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [3-(2-nitrovinyl)phenoxy]acetic acid in lab experiments is its relatively low toxicity. Unlike many other chemical compounds, [3-(2-nitrovinyl)phenoxy]acetic acid is not highly toxic to cells or organisms. This makes it a safer option for use in lab experiments.
However, one of the limitations of using [3-(2-nitrovinyl)phenoxy]acetic acid is its relatively low solubility in water. This can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on [3-(2-nitrovinyl)phenoxy]acetic acid. One area of focus could be on the development of new herbicidal and anticancer therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Another area of focus could be on the development of new antioxidant therapies based on [3-(2-nitrovinyl)phenoxy]acetic acid. Additionally, further research could be conducted to better understand the mechanism of action of [3-(2-nitrovinyl)phenoxy]acetic acid and its potential applications in other areas of science.
Synthesis Methods
The synthesis of [3-(2-nitrovinyl)phenoxy]acetic acid involves the reaction between 2-nitrovinyl and phenoxyacetic acid. The reaction is typically carried out in the presence of a catalyst, such as zinc or copper, and requires specific conditions, such as a controlled temperature and pressure. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
properties
IUPAC Name |
2-[3-[(E)-2-nitroethenyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c12-10(13)7-16-9-3-1-2-8(6-9)4-5-11(14)15/h1-6H,7H2,(H,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBQETHZTGGQQM-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)O)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)O)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(E)-2-nitroethenyl]phenoxy}acetic acid |
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